molecular formula C22H16N2O3S B2681123 Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate CAS No. 477570-01-7

Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate

Cat. No.: B2681123
CAS No.: 477570-01-7
M. Wt: 388.44
InChI Key: XSKVMLJZISZQOM-UHFFFAOYSA-N
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Description

Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate is a complex organic compound that features a benzo[d]thiazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzo[d]thiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole ring followed by its attachment to a phenyl group. The final step involves the esterification of the carboxyl group with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoate is unique due to its specific substitution pattern and the presence of both ester and carbamoyl functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-22(26)15-12-10-14(11-13-15)20(25)23-17-7-3-2-6-16(17)21-24-18-8-4-5-9-19(18)28-21/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKVMLJZISZQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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